TW-37

Mcl-1 inhibition Bcl-2 family selectivity apoptosis resistance

Researchers studying Mcl-1 upregulation as a resistance mechanism to Bcl-2-selective inhibitors need tool compounds with dual Bcl-2/Mcl-1 activity. TW-37 meets this need with near-equivalent potency: Bcl-2 Ki=290 nM, Mcl-1 Ki=260 nM. • Dual Bcl-2/Mcl-1 inhibition counters Mcl-1-mediated resistance to ABT-737/ABT-263 • Validated in DLBCL xenografts; synergizes with CHOP; MTD 40 mg/kg i.v. in SCID mice • Low mutagenic liability vs. navitoclax; minimal DNA damage by γH2AX assay ≥98% purity, QC documented, shipped globally.

Molecular Formula C33H35NO6S
Molecular Weight 573.7 g/mol
CAS No. 877877-35-5
Cat. No. B1683861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTW-37
CAS877877-35-5
SynonymsTW37;  TW 37;  TW-37.
Molecular FormulaC33H35NO6S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C
InChIInChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38)
InChIKeyPQAPVTKIEGUPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TW-37 (CAS 877877-35-5): A Dual Bcl-2/Mcl-1 Small-Molecule Inhibitor with Defined Submicromolar Affinity Profile for Apoptosis Research and Preclinical Oncology Studies


TW-37 (CAS 877877-35-5) is a nonpeptidic, benzenesulfonyl-derived small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins, rationally designed via structure-based strategy to target the BH3-binding groove [1]. In cell-free fluorescence polarization assays, TW-37 binds to recombinant Bcl-2, Mcl-1, and Bcl-xL with Ki values of 290 nM, 260 nM, and 1,110 nM, respectively, demonstrating a >3-fold selectivity for Bcl-2 over Bcl-xL [2]. The compound potently inhibits cell growth in PC-3 prostate cancer cells with an IC50 of 200 nM and exhibits anti-proliferative activity across a spectrum of B-cell lymphoma lines with IC50 values ranging from 165 nM to 300 nM [3].

Why TW-37 Cannot Be Interchanged with Other Bcl-2 Family Inhibitors: Critical Divergence in Mcl-1 Coverage and Platelet Signaling Profiles


Bcl-2 family inhibitors exhibit fundamentally distinct selectivity fingerprints across the five anti-apoptotic members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1/Bfl-1), which directly determines their therapeutic window, toxicity profile, and applicability to specific cancer subtypes [1]. Unlike ABT-263 (navitoclax), which binds Mcl-1 weakly (Ki = 550 nM) and ABT-737 which has no measurable Mcl-1 activity (Ki > 20 μM), TW-37 potently inhibits Mcl-1 (Ki = 260 nM) with comparable affinity to its Bcl-2 binding (Ki = 290 nM), establishing a distinct dual Bcl-2/Mcl-1 inhibition profile [2]. Furthermore, whereas Bcl-xL inhibition by navitoclax and ABT-737 triggers severe thrombocytopenia via platelet apoptosis, TW-37 elicits a distinct platelet signaling pattern with differential protease dependency, representing a mechanistically divergent pharmacological entity that cannot be considered functionally interchangeable [3].

TW-37 Procurement Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation from ABT-737, Navitoclax, Obatoclax, and AT-101


Mcl-1 Inhibitory Activity: TW-37 vs. ABT-737 and ABT-263 (Navitoclax)

TW-37 demonstrates potent Mcl-1 inhibition (Ki = 260 nM) under identical fluorescence polarization assay conditions using Bid-FAM/Bid-FITC peptides, whereas ABT-737 exhibits no measurable Mcl-1 binding (Ki > 20,000 nM) and ABT-263 shows only weak Mcl-1 affinity (Ki = 550 nM) [1][2]. The Mcl-1 inhibitory activity of TW-37 represents a >77-fold improvement over ABT-737 and a 2.1-fold improvement over ABT-263 [1]. Co-immunoprecipitation experiments further confirm that TW-37 disrupts heterodimer formation between pro-apoptotic proteins and anti-apoptotic targets in the order Mcl-1 > Bcl-2 >> Bcl-xL [3].

Mcl-1 inhibition Bcl-2 family selectivity apoptosis resistance

Platelet Apoptosis Signaling: Distinct Functional Profile of TW-37 vs. ABT-737

In direct comparative studies using washed human platelets, TW-37 and ABT-737 exhibit significant differences in the pattern and protease-dependency of cytosolic Ca2+ signaling [1]. While ABT-737 triggers phosphatidylserine (PS) exposure in a strictly caspase-dependent manner and calcein loss in both caspase- and calpain-dependent manners, TW-37 displays a distinct signaling cascade that diverges mechanistically from the canonical ABT-737 response [1]. The study concluded that AT-101, HA14-1, and sabutoclax cannot be considered as acting as authentic BH3 mimetics in platelets, whereas TW-37 was evaluated alongside these comparators with its own distinct signaling signature [1].

platelet toxicity BH3 mimetic pharmacology thrombocytopenia risk

Mutagenic and DNA-Damaging Potential: TW-37 vs. ABT-263 (Navitoclax)

In a comparative study evaluating DNA damage and mutagenic potential in murine embryonic fibroblasts (MEFs), both TW-37 and ABT-263 at concentrations that stimulated Bax/Bak-dependent signaling provoked minimal DNA damage as measured by γH2AX flow cytometry and failed to trigger mutations at the HPRT locus in surviving cells [1]. The study examined clonogenicity, HPRT mutagenesis, and γH2AX quantitation across both wild-type and Bax−/−/Bak−/− MEFs, concluding that inhibition of Bcl-2 family proteins by either compound does not provoke significant mutagenic activity [1].

genotoxicity mutagenesis therapy-induced malignancy risk

Binding Affinity Selectivity: TW-37 vs. Obatoclax (GX15-070) Across Bcl-2 Family Members

TW-37 and obatoclax (GX15-070) represent two pan-Bcl-2 inhibitors with distinct affinity profiles across Bcl-2 family members. TW-37 binds Bcl-2 with Ki = 120-290 nM, Bcl-xL with Ki = 1,100-1,110 nM, and Mcl-1 with Ki = 260 nM, displaying a selectivity gradient favoring Bcl-2 and Mcl-1 over Bcl-xL by >3-fold [1][2]. In contrast, obatoclax exhibits Ki values of 1,110 nM for Bcl-2, 4,690 nM for Bcl-xL, and 2,000 nM for Mcl-1, with overall lower potency and a different selectivity signature [1]. TW-37 shows 9.25-fold higher Bcl-2 affinity, 4.26-fold higher Bcl-xL affinity, and 7.69-fold higher Mcl-1 affinity compared to obatoclax under comparable assay conditions [1].

pan-Bcl-2 inhibitor binding selectivity target engagement

In Vivo Antitumor Efficacy in Oral Cancer Xenograft with Documented Safety Margin

In a nude mouse xenograft model of human oral cancer (MC-3 and HSC-3 cell lines), TW-37 administration significantly inhibited tumor growth without inducing any significant liver or kidney toxicities as assessed by histological and biochemical parameters [1]. In vitro, TW-37 inhibited proliferation of MC-3 and HSC-3 oral cancer cells with concomitant apoptosis induction evidenced by annexin V/PI staining, sub-G1 population increase, and cleavage of PARP and caspase-3 [1]. Notably, TW-37 downregulated Bcl-2 protein expression in this model while not affecting Bcl-xL or Mcl-1 protein levels, suggesting context-dependent pharmacodynamics that differ from its binding profile [1].

oral cancer xenograft model in vivo efficacy toxicity profile

TW-37 Application Scenarios: Evidence-Backed Preclinical and Discovery Research Use Cases


Overcoming Mcl-1-Mediated Resistance in Bcl-2-Dependent Cancer Models

Researchers investigating resistance mechanisms to selective Bcl-2 inhibitors (e.g., venetoclax/ABT-199) should consider TW-37 as a tool compound for dual Bcl-2/Mcl-1 inhibition. With Mcl-1 Ki = 260 nM and Bcl-2 Ki = 290 nM, TW-37 provides near-equivalent potency against both targets [1]. This dual inhibition profile directly addresses Mcl-1 upregulation, a documented resistance pathway that limits the efficacy of Mcl-1-sparing agents such as ABT-737 (Mcl-1 Ki > 20 μM) and ABT-263 (Mcl-1 Ki = 550 nM) [1]. TW-37 has demonstrated activity in co-delivery studies with ABT-199 for synergistic AML treatment, validating its utility in combination strategies targeting both Bcl-2 and Mcl-1 nodes [2].

Platelet Apoptosis and Thrombocytopenia Mechanism Studies with Differentiated BH3 Mimetic Pharmacology

For investigators studying Bcl-xL-dependent platelet apoptosis and thrombocytopenia mechanisms, TW-37 serves as a mechanistically distinct comparator to ABT-737 and ABT-263. Direct comparative platelet studies demonstrate that TW-37 elicits a Ca2+ signaling pattern and protease-dependency profile that differs significantly from the canonical caspase-dependent response triggered by ABT-737 [1]. This differentiated pharmacology enables researchers to probe the relationship between Bcl-2 family target engagement and platelet activation outcomes, supporting structure-activity relationship studies aimed at dissociating anti-tumor efficacy from on-target platelet toxicity.

Preclinical Evaluation of Bcl-2/Mcl-1 Dual Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)

TW-37 is directly validated for use in DLBCL preclinical models, where Bcl-2 overexpression occurs in >80% of cases [1]. In the WSU-DLCL2-SCID mouse xenograft model, TW-37 monotherapy demonstrated significant tumor growth inhibition, and the addition of TW-37 to CHOP chemotherapy resulted in more complete tumor inhibition compared with either CHOP or TW-37 alone [1]. The compound showed anti-proliferative activity against de novo chemoresistant WSU-DLCL2 cells and primary patient-derived lymphoma samples while sparing normal peripheral blood lymphocytes, establishing a therapeutic window in this disease context [1]. The maximum tolerated dose in SCID mice was established at 40 mg/kg for three i.v. injections, providing a defined dosing reference for in vivo studies [1].

Non-Genotoxic Apoptosis Induction in Long-Term Oncology Studies

For research programs requiring sustained apoptosis induction without introducing genotoxic confounders, TW-37 offers a documented low mutagenic liability profile. Direct comparative data with navitoclax (ABT-263) in murine embryonic fibroblasts demonstrate that TW-37, at concentrations that stimulate Bax/Bak-dependent apoptosis, provokes minimal DNA damage (measured by γH2AX) and fails to trigger HPRT locus mutations in surviving cells [1]. This property is particularly relevant for chronic dosing studies in immunocompetent models, where therapy-induced secondary malignancy risk must be minimized, and for combination studies where distinguishing compound-specific genotoxicity from chemotherapy partner effects is essential [1].

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